![molecular formula C17H16N2O2S B2489880 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine CAS No. 1401934-53-9](/img/structure/B2489880.png)
4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine
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Description
4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine (DMPT) is an organic compound that has been studied extensively for its potential use in various scientific research applications. It is a derivative of thiazole and is structurally similar to other compounds such as thiamine and pyridoxine. DMPT has a wide range of applications, including as a reagent for organic synthesis and as a drug for the treatment of various diseases.
Scientific Research Applications
- Muscle Relaxant Papaverin Intermediate : 3,4-Dimethoxyphenylacetonitrile serves as an intermediate in the synthesis of the muscle relaxant papaverin . Researchers explore its potential in developing novel muscle relaxants or related compounds .
- Cancer Stem Cell Targeting : Recent studies have investigated derivatives of this compound for their effects on cancer stem cells. For instance, compound DHP-5 demonstrated potent inhibition of cancer stem cells in colorectal cancer xenografts .
- Polyene Cyclization : Researchers have utilized 3,4-Dimethoxyphenylacetonitrile in the preparation of modified diterpenes, such as nimbidiol , through a sulfenium ion-promoted polyene cyclization reaction .
- Crystal Data Collection : Researchers have obtained crystal data for related compounds, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, which provides insights into its molecular structure and properties .
- Side Population Inhibition : In pharmacological studies, researchers have explored the inhibitory effects of related compounds on cancer stem cell populations. For example, DHP-5 exhibited stronger inhibition than the reference drug Verapamil .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Crystallography and Structural Studies
Pharmacology and Bioactivity
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-5-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-20-13-9-8-12(10-14(13)21-2)15-16(22-17(18)19-15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQEPMICSQYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine |
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